Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-

Description

Properties

IUPAC Name |

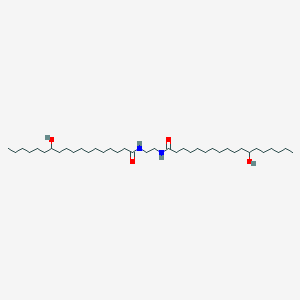

12-hydroxy-N-[2-(12-hydroxyoctadecanoylamino)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76N2O4/c1-3-5-7-21-27-35(41)29-23-17-13-9-11-15-19-25-31-37(43)39-33-34-40-38(44)32-26-20-16-12-10-14-18-24-30-36(42)28-22-8-6-4-2/h35-36,41-42H,3-34H2,1-2H3,(H,39,43)(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWQQYRYYZPZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036205 | |

| Record name | N,N′-1,2-Ethanediylbis[12-hydroxyoctadecanamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

123-26-2 | |

| Record name | N,N′-1,2-Ethanediylbis[12-hydroxyoctadecanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylenebis-12-hydroxystearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N′-1,2-Ethanediylbis[12-hydroxyoctadecanamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-ETHYLENEBIS-12-HYDROXYSTEARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXV3050W4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-], also known as 12-hydroxy-N-[2-(12-hydroxyoctadecanoylamino)ethyl]octadecanamide, is a compound with the molecular formula C38H76N2O4 and a molecular weight of 625.03 g/mol. This compound is characterized by its unique structure that includes multiple hydroxyl groups and amide linkages, which contribute to its biological activity and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C38H76N2O4 |

| Molecular Weight | 625.03 g/mol |

| CAS Number | 123-26-2 |

| IUPAC Name | 12-hydroxy-N-[2-(12-hydroxyoctadecanoylamino)ethyl]octadecanamide |

| Physical State | Dry Powder; Liquid; Other Solid; Pellets or Large Crystals |

The biological activity of Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-] primarily stems from its interactions with cell membranes and proteins. The presence of hydroxyl groups enhances its solubility in biological systems, facilitating interactions with lipid bilayers and membrane proteins.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. The mechanism may involve disruption of microbial cell membranes due to its amphiphilic nature.

- Anti-inflammatory Effects : Research indicates that Octadecanamide derivatives can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Properties : Some studies have explored the neuroprotective effects of long-chain fatty amides, including derivatives like Octadecanamide. These compounds may exert protective effects against neurodegeneration by modulating endocannabinoid signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Octadecanamide against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential for use in antimicrobial formulations.

Case Study 2: Inflammation Modulation

In a controlled experiment involving murine models of inflammation, Octadecanamide was administered to assess its effect on cytokine levels. The results demonstrated a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Case Study 3: Neuroprotection

A neuroprotective study involved exposing neuronal cell cultures to oxidative stress conditions. Cells treated with Octadecanamide showed reduced apoptosis rates compared to untreated controls, highlighting its potential for therapeutic applications in neurodegenerative diseases.

Toxicological Profile

The safety profile of Octadecanamide is critical for its application in pharmaceuticals and cosmetics. According to data from the EPA and other regulatory bodies:

- Irritation Potential : Classified as an irritant under GHS guidelines.

- Acute Toxicity : Limited data available; further studies are needed to establish comprehensive toxicity profiles.

- Environmental Impact : Biodegradation studies indicate moderate persistence in the environment, necessitating careful management during disposal.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 123-26-2 [1]

- Synonyms: Ethylenebis(12-hydroxystearic acidamide), Paricin 285, ItoWax J 530 [6].

- Molecular Formula : C₃₈H₇₆N₂O₄ [6].

- Structure : Features two 12-hydroxystearamide groups linked by an ethylenediamine bridge (N,N'-1,2-ethanediylbis). The hydroxyl (-OH) groups at the 12th carbon of the stearic acid chains enhance polarity and reactivity [5].

Comparison with Structurally Similar Compounds

Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- (CAS 55349-01-4)

- Structural Difference : Ethylenediamine bridge replaced with hexanediamine (six-carbon chain).

- Impact :

- Applications : Preferred in thermoplastic processing where flexibility is critical [8].

Octadecanamide, N,N'-1,2-ethanediylbis- (CAS 110305)

- Structural Difference : Lacks hydroxyl groups on the stearic acid chains.

- Impact: Reduced Polarity: Lower water solubility and reactivity due to absence of -OH groups [12]. Higher Thermal Stability: Non-hydroxylated amides decompose at higher temperatures [12].

- Applications: Used as mold-release agents or non-ionic surfactants in high-temperature environments [12].

Butanamide, N,N'-(iminodi-2,1-ethanediyl)bis[4-hydroxy- (CAS 23147-44-6)

- Structural Difference : Shorter fatty acid chain (butanamide) with hydroxyl groups at the 4th carbon.

- Impact :

- Applications: Potential in cosmetic formulations or pharmaceutical intermediates [2].

Key Comparative Data

| Property | CAS 123-26-2 | CAS 55349-01-4 | CAS 110305 | CAS 23147-44-6 |

|---|---|---|---|---|

| Molecular Formula | C₃₈H₇₆N₂O₄ [6] | C₄₀H₈₀N₂O₄ [8] | C₃₈H₇₆N₂O₂ [12] | C₁₀H₂₀N₂O₂ [2] |

| Hydroxyl Groups | 2 (C12 position) | 2 (C12 position) | None | 2 (C4 position) |

| Melting Point | ~145–155°C [3] | ~120–130°C [8] | ~160–170°C [12] | ~80–90°C [2] |

| Water Solubility | Low (hydrophobic) | Very Low | Insoluble | Moderate |

| Primary Use | Pesticide emulsifier | Thermoplastic additive | Mold-release agent | Cosmetic intermediates |

| Environmental Hazard | H412 [3] | H411 [8] | H413 [12] | H402 [2] |

Research Findings and Industrial Relevance

- Hydroxyl Group Influence: The 12-hydroxy groups in CAS 123-26-2 enhance emulsification efficiency in pesticides but increase environmental persistence (H412) compared to non-hydroxylated analogs [8].

- Regulatory Status : CAS 123-26-2 is approved under the U.S. EPA’s inert ingredient list, while shorter-chain variants (e.g., CAS 23147-44-6) face stricter regulations due to higher bioavailability [10].

- Synthetic Routes: Ethylenediamine reacts with 12-hydroxystearic acid to form CAS 123-26-2. Substituting the diamine (e.g., hexanediamine) or fatty acid (e.g., butanoic acid) tailors properties for specific applications [8].

Q & A

Q. What are the recommended synthetic routes for Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-] in laboratory settings?

The synthesis typically involves the reaction of a hydroxyl-substituted fatty acid derivative (e.g., 12-hydroxystearic acid) with 1,2-ethanediamine. A common method includes:

Acylation : Reacting the hydroxylated fatty acid with a coupling agent (e.g., thionyl chloride) to form the acyl chloride intermediate.

Condensation : Combining the acyl chloride with 1,2-ethanediamine under controlled pH (8–9) and temperature (60–80°C) to form the bis-amide linkage.

Purification : Recrystallization from ethanol or acetone to remove unreacted starting materials .

Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using melting point analysis or HPLC.

Q. How can researchers characterize the molecular structure of this compound?

Characterization involves:

Q. What safety protocols are critical when handling this compound?

- Exposure Mitigation : Use fume hoods to avoid inhalation of dust; wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at 2–8°C to prevent degradation.

- Emergency Measures :

Advanced Research Questions

Q. How does the hydroxylation of the alkyl chain influence the compound’s bioactivity?

The 12-hydroxy groups enhance hydrophilicity and enable hydrogen bonding with biological targets. For example:

- Membrane Interactions : Hydroxyl groups may facilitate insertion into lipid bilayers, altering membrane fluidity in cellular studies .

- Drug Delivery : The amphiphilic structure allows self-assembly into micelles or vesicles, improving solubility of hydrophobic drugs in vitro .

Experimental Design : Compare encapsulation efficiency (e.g., using fluorescence assays) of hydroxylated vs. non-hydroxylated analogs .

Q. What analytical methods resolve contradictions in purity assessments across studies?

Discrepancies often arise from residual solvents or byproducts. Use:

- HPLC with CAD (Charged Aerosol Detection) : Quantifies non-UV-active impurities; compare with UV-VIS for cross-validation .

- DSC (Differential Scanning Calorimetry : Detects polymorphic impurities via melting point deviations .

Case Study : A 2024 study reported 79% purity via UV-VIS but 97.9% via CAD, highlighting the need for multi-modal analysis .

Q. What role does this compound play in modulating inflammatory pathways?

In murine models, analogs of octadecanamide derivatives inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ (PGE₂) levels by ~40% at 50 µM . Methodology :

In vitro COX-2 Assay : Treat RAW 264.7 macrophages with LPS to induce inflammation; measure PGE₂ via ELISA.

Dose-Response Analysis : Compare IC₅₀ values of the hydroxylated compound vs. non-hydroxylated controls .

Q. How does the compound interact with proteins in biological systems?

Molecular docking studies suggest the hydroxyl groups form hydrogen bonds with serine/threonine residues in enzyme active sites. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.